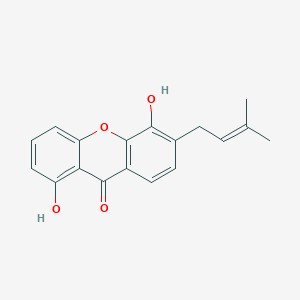
6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone, also known as DMX, is a natural product that belongs to the xanthone family. It is found in various plants, including the roots of Securidaca longipedunculata, and has been reported to possess various biological activities.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone has been isolated from various natural sources, particularly from the heartwood of Calophyllum species. Studies have identified and elucidated the structure of this compound and its derivatives, emphasizing its significance in natural product chemistry and phytochemistry. For instance, researchers isolated this compound from the heartwood of Calophyllum canum and Calophyllum scriblitifolium, alongside other structurally related xanthones, providing insights into the chemical diversity of these species (Carpenter, Locksley, & Scheinmann, 1969); (Jackson, Locksley, & Scheinmann, 1968).
Synthesis and Chemical Studies
The synthesis and chemical properties of 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone have been a subject of research. Studies have described methods for synthesizing this compound and related xanthones, which are crucial for understanding their chemical behavior and potential applications (Locksley, Quillinan, & Scheinmann, 1971). These syntheses contribute to the development of new pharmaceuticals and compounds with potential biological activity.
Biological Activities and Potential Applications
Research has also explored the biological activities of xanthones, including 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone. For example, studies have investigated the antibacterial and enzyme inhibitory activities of various xanthones, which can lead to the development of new therapeutic agents (Duangsrisai et al., 2014). These activities highlight the potential of xanthones as bioactive compounds in drug discovery.
Geographical Variation in Composition
Research has also focused on the geographical variation in the composition of xanthones in different species. For example, a study on Calophyllum inophyllum from various locations showed variations in the xanthone content, including 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone, which is significant for understanding the chemical ecology of these plants (Al-Jeboury & Locksley, 1971).
Chemotaxonomic Value
The presence of 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone and related compounds in various species has been used to discuss the chemotaxonomic value of xanthones. These studies contribute to the understanding of the evolutionary and ecological aspects of plant chemistry (Wu et al., 1998).
Propiedades
Número CAS |
17623-60-8 |
|---|---|
Nombre del producto |
6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone |
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
1,5-dihydroxy-6-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O4/c1-10(2)6-7-11-8-9-12-17(21)15-13(19)4-3-5-14(15)22-18(12)16(11)20/h3-6,8-9,19-20H,7H2,1-2H3 |
Clave InChI |
APHJPNXEBUUMKB-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O)O)C |
SMILES canónico |
CC(=CCC1=C(C2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)

![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
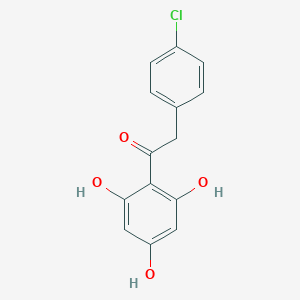
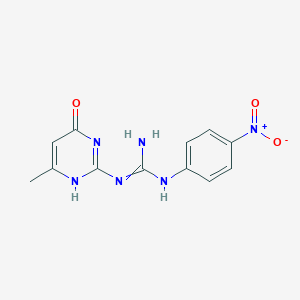
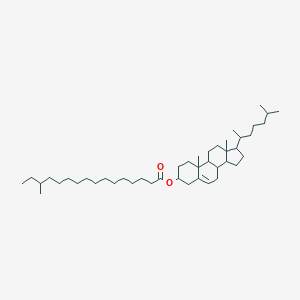
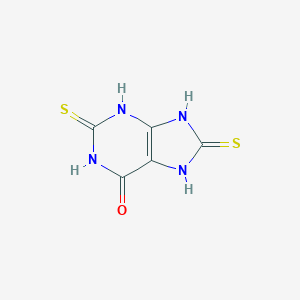
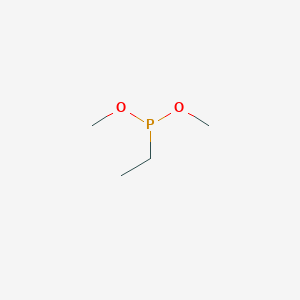
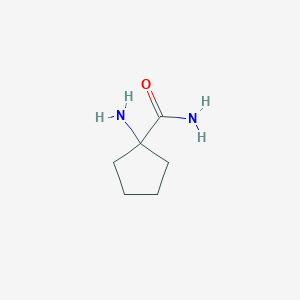
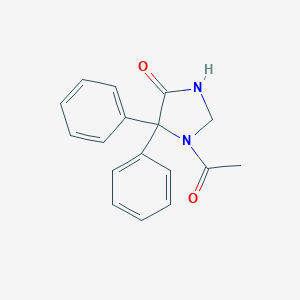
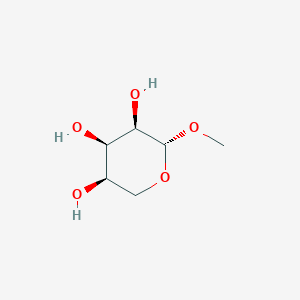
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
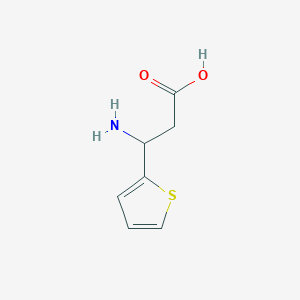
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)